molecular formula C11H11BrN2O2 B14774767 1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione

1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione

Cat. No.: B14774767
M. Wt: 283.12 g/mol
InChI Key: ZMABPVLLBPFODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to a hexahydropyrimidine ring, which is further substituted with a methyl group. The presence of the bromine atom and the hexahydropyrimidine ring imparts distinct chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves the reaction of 4-bromobenzaldehyde with appropriate amines and carbonyl compounds under controlled conditions. One common method includes the condensation of 4-bromobenzaldehyde with urea and acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form larger molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substituted Derivatives: Products with different functional groups replacing the bromine atom.

    Oxidized Products: Compounds with additional oxygen atoms.

    Reduced Products: Compounds with reduced functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The hexahydropyrimidine ring may also play a role in binding to biological macromolecules, influencing their function. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-5-methyl-hexahydropyrimidine-2,4-dione stands out due to its unique combination of a bromophenyl group and a hexahydropyrimidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O2/c1-7-6-14(11(16)13-10(7)15)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,15,16)

InChI Key

ZMABPVLLBPFODU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.